Anabasine

Beschreibung

Eigenschaften

IUPAC Name |

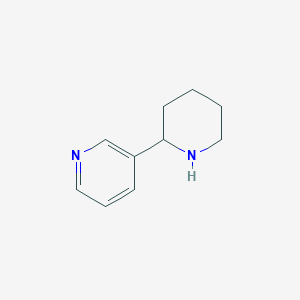

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anabasine Biosynthesis Pathway in Nicotiana glauca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine, a pyridine alkaloid structurally similar to nicotine, is the predominant alkaloid in the tree tobacco, Nicotiana glauca. Its biosynthesis is a subject of significant interest due to its pharmacological properties and its role in plant defense mechanisms. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows to serve as a comprehensive resource for researchers in phytochemistry, drug development, and plant biology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Nicotiana glauca involves the convergence of two distinct metabolic routes: the lysine and the nicotinic acid pathways. The piperidine ring of this compound is derived from L-lysine, while the pyridine ring originates from nicotinic acid.

Formation of the Piperidine Ring from Lysine

The initial and rate-limiting step in the formation of the piperidine ring is the decarboxylation of L-lysine to produce cadaverine.[1][2] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[2] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine .[1]

Formation of the Pyridine Ring from Nicotinic Acid

The pyridine ring of this compound is derived from nicotinic acid, which is synthesized from L-aspartic acid.[3] This pathway is shared with the biosynthesis of other pyridine alkaloids, including nicotine.

Condensation and Final Steps

The final step in this compound biosynthesis is the condensation of the Δ¹-piperideine ring with a derivative of nicotinic acid. Evidence suggests that a berberine bridge enzyme-like (BBL) protein is involved in this crucial condensation reaction.[4] BBLs are a family of FAD-dependent oxidoreductases known to catalyze various oxidative cyclization reactions in alkaloid biosynthesis.[5][6][7]

Quantitative Data

The following tables summarize quantitative data related to the this compound biosynthesis pathway in Nicotiana species, providing a basis for experimental design and comparative analysis.

Table 1: this compound and Cadaverine Content in Nicotiana Species

| Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |

| Nicotiana glauca | Leaves | This compound | 1.0 | [8] |

| Nicotiana glauca | Leaves | This compound | ~98% of total alkaloids | [9] |

| Transgenic N. tabacum expressing bacterial LDC | - | Cadaverine | 0.3-1% of dry mass | [10] |

Table 2: Kinetic Parameters of Ornithine Decarboxylase (ODC) from Nicotiana glutinosa with Lysine as a Substrate

| Enzyme | Substrate | K_m_ (µM) | Optimal pH | Reference |

| N. glutinosa ODC | L-ornithine | 562 | 8.0 | [11][12] |

| N. glutinosa ODC | L-lysine | 1592 | 6.8 | [11][12] |

Table 3: Effect of Gene Overexpression on this compound Production

| Gene Overexpressed | Host Plant | Fold Increase in this compound | Reference |

| Lupinus angustifolius L/ODC | N. tabacum hairy roots | 13.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Alkaloid Extraction from Nicotiana glauca

Objective: To extract total alkaloids from N. glauca plant material for subsequent analysis.

Materials:

-

Fresh or dried N. glauca leaves

-

Methanol

-

Chloroform

-

Ammonium hydroxide (10%)

-

Hydrochloric acid (1 M)

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Protocol:

-

Homogenize 10 g of fresh or 1 g of dried N. glauca leaves in 100 mL of methanol.

-

Filter the homogenate and collect the filtrate.

-

Evaporate the methanol from the filtrate using a rotary evaporator.

-

Resuspend the residue in 50 mL of 1 M HCl.

-

Wash the acidic solution with 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Make the aqueous layer basic (pH 9-10) by adding 10% ammonium hydroxide.

-

Extract the alkaloids from the basic aqueous solution with three portions of 50 mL of chloroform.

-

Pool the chloroform extracts and evaporate to dryness under vacuum to obtain the crude alkaloid extract.

Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Ammonium hydroxide

-

Formic acid

Protocol:

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: 6.5 mM ammonium acetate in water, pH adjusted to 10.5 with ammonium hydroxide.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of this compound to a specific daughter ion (e.g., m/z 163 → 134).

-

-

Quantification: Prepare a calibration curve using known concentrations of the this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Lysine Decarboxylase (LDC) Activity Assay

Objective: To measure the enzymatic activity of LDC in plant tissue extracts.

Principle: The assay measures the rate of cadaverine production from lysine. Cadaverine can be quantified by derivatization followed by HPLC or by using a colorimetric method.

Materials:

-

N. glauca root or leaf tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 5 mM DTT, 1 mM PMSF)

-

L-lysine

-

Pyridoxal-5'-phosphate (PLP)

-

Trichloroacetic acid (TCA)

-

Dansyl chloride

-

Acetone

-

Proline

-

Toluene

-

HPLC system with a fluorescence detector

Protocol:

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM PLP, and 10 mM L-lysine.

-

Start the reaction by adding 100 µL of the crude enzyme extract to 900 µL of the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 20% TCA.

-

-

Cadaverine Quantification (Dansylation Method):

-

To 100 µL of the reaction mixture, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

-

Incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.

-

Extract the dansylated polyamines with 1 mL of toluene.

-

Analyze the toluene phase by HPLC with fluorescence detection.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.

Protocol:

-

RNA Extraction:

-

Extract total RNA from N. glauca tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

-

qRT-PCR:

-

Data Analysis:

-

Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes.

-

Normalize the expression data to a stably expressed reference gene (e.g., Actin, EF1α, or PP2A).[9]

-

Visualizations

This compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in Nicotiana glauca.

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound in Nicotiana glauca is a fascinating example of specialized plant metabolism. This guide has provided a comprehensive overview of the pathway, from its primary metabolic precursors to the final alkaloid product. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this pathway, with potential applications in drug discovery, crop improvement, and synthetic biology. Further elucidation of the regulatory mechanisms and the precise catalytic functions of all involved enzymes will undoubtedly open new avenues for the biotechnological production of this compound and related compounds.

References

- 1. Distribution of Cadaverine and Lysine Decarboxylase Activity in Nicotiana glauca Plants [ouci.dntb.gov.ua]

- 2. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Validation of Reference Genes for Gene Expression Studies in Virus-Infected Nicotiana benthamiana Using Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of a bacterial lysine decarboxylase gene and transport of the protein into chloroplasts of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of essential active-site residues in ornithine decarboxylase of Nicotiana glutinosa decarboxylating both L-ornithine and L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and this compound—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 16. mdpi.com [mdpi.com]

Anabasine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine with significant pharmacological and toxicological properties. Historically utilized as an insecticide, its potent interaction with nicotinic acetylcholine receptors (nAChRs) has drawn contemporary research interest for its potential applications in drug development.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis and outlining comprehensive protocols for its extraction, isolation, and purification. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Biosynthesis of this compound

The biosynthesis of this compound involves the condensation of a pyridine ring derived from nicotinic acid and a piperidine ring originating from the amino acid lysine.[1] In species like Nicotiana glauca, the piperidine ring is formed from lysine via cadaverine and subsequent cyclization to Δ¹-piperideine.[3] This pathway is distinct from the biosynthesis of nicotine, which utilizes ornithine for the formation of its pyrrolidine ring.

Natural Sources of this compound

This compound is predominantly found in plants of the Nicotiana genus (family Solanaceae) and the Anabasis genus (family Amaranthaceae). The tree tobacco, Nicotiana glauca, is a particularly rich source, where this compound is the major alkaloid.[2][4] It is also present as a minor alkaloid in the common tobacco plant, Nicotiana tabacum.[2] The shrub Anabasis aphylla, native to Central Asia, is another significant natural source from which the alkaloid was first isolated and after which it was named.[5][6]

This compound Content in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, variety, and the specific part of the plant. The following table summarizes the reported this compound content in several natural sources.

| Plant Species | Plant Part | This compound Content | Reference |

| Nicotiana glauca | Leaves | 1 mg/g dry weight | [7] |

| Nicotiana glauca | Fruits | 1.2% of plant material | [4] |

| Nicotiana glauca | Leaves | 1.1% of plant material | [4] |

| Nicotiana tabacum (Burley) | Leaves | 127 - 185 µg/g | [8] |

| Nicotiana rustica (Bakoum Miena) | Leaves | 833 µg/g dry plant material | [3] |

| Anabasis aphylla | Aerial Parts | Major alkaloid | [9] |

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves an initial solvent extraction followed by purification steps. The choice of solvent and method can significantly impact the yield and purity of the final product.

I. Solvent Extraction from Nicotiana glauca Leaves

This protocol is a modified standard procedure for alkaloid extraction.

Materials:

-

Dried and powdered Nicotiana glauca leaves

-

0.5% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

0.05 M Hydrochloric acid (HCl)

-

Ammonia solution (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Shaker

Procedure:

-

Basification and Extraction: Macerate 100 g of dried, powdered Nicotiana glauca leaves with a 0.5% NaOH solution at a 1:10 solid-to-liquid ratio. Agitate the mixture on a shaker for 4 hours at room temperature.

-

Filtration: Filter the mixture to separate the plant material from the alkaline extract.

-

Solvent Partitioning (Alkaloid Extraction): Transfer the filtrate to a separatory funnel and perform liquid-liquid extraction with three successive portions of 50 mL of chloroform. Combine the chloroform extracts.

-

Acidification: To protonate the alkaloids and transfer them to the aqueous phase, extract the combined chloroform phase with three successive portions of 50 mL of 0.05 M HCl. Combine the acidic aqueous extracts.

-

Basification and Re-extraction: Adjust the pH of the combined acidic aqueous extract to approximately 9-10 with ammonia solution. Extract the now deprotonated (freebase) alkaloids with three successive portions of 50 mL of chloroform.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Extraction and Initial Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anabasis (plant) - Wikipedia [en.wikipedia.org]

- 6. Anabasis aphylla - Wikipedia [en.wikipedia.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Anabasine: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Anabasine is a pyridine alkaloid found predominantly in the tree tobacco plant (Nicotiana glauca) and as a minor alkaloid in the common tobacco plant (Nicotiana tabacum).[1][2] It is a structural isomer of nicotine and shares similar, though more toxic, pharmacological properties as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][3] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, tailored for professionals in research and drug development.

Chemical Structure of this compound

This compound is characterized by a pyridine ring linked to a piperidine ring at the 2-position of the piperidine ring.[1][3]

The molecule consists of a six-membered aromatic pyridine ring and a saturated six-membered piperidine ring. This structure is fundamental to its interaction with biological targets.

Figure 1. 2D Chemical Structure of (±)-Anabasine.

Stereoisomers of this compound

This compound possesses a single chiral center at the C2 position of the piperidine ring, where it connects to the pyridine ring. This gives rise to two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine.[5]

Naturally occurring this compound in tobacco is a mixture of both enantiomers, with a slight excess of the (S)-(-)-enantiomer.[6] Studies on various tobacco types have shown that the (S)-(-)-anabasine proportion is relatively consistent, ranging from approximately 60.1% to 65.1%.[7] This is in contrast to nicotine, which is present almost exclusively as the (S)-(-)-enantiomer.[6] The enantiomeric composition can have significant implications for its pharmacological and toxicological profiles.

Physicochemical and Toxicological Data

The distinct stereochemistry of this compound enantiomers influences their physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [3] |

| Color | Colorless, darkens on exposure to air | [8] |

| Boiling Point | 270-272 °C | [8] |

| Melting Point | 9 °C | [3][8] |

| Solubility in Water | 1000 mg/mL at 25 °C | [1][3] |

Table 2: Acute Toxicity of this compound Enantiomers in Mice

| Stereoisomer | Intravenous LD₅₀ (mg/kg) | Reference |

|---|---|---|

| (+)-R-Anabasine | 11 ± 1.0 | [9] |

| (-)-S-Anabasine | 16 ± 1.0 |[9] |

As the data indicates, the R-enantiomer is significantly more toxic than the S-enantiomer in mice.[9] This highlights the importance of stereoselective synthesis and separation for pharmacological and toxicological studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, separation, and analysis of this compound stereoisomers.

A general procedure for the enantioselective synthesis of (S)- and (R)-anabasine has been developed, allowing for the production of optically pure forms for research.[10][11]

Protocol:

-

Chiral Ketimine Formation: Condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine to form a chiral ketimine.[10][11]

-

Enantioselective C-Alkylation: Alkylation of the chiral ketimine with an appropriate halogenoalkane species.

-

N-Deprotection: Removal of the protecting group from the nitrogen atom.

-

Intramolecular Ring Closure: Base-catalyzed intramolecular ring closure to form the piperidine ring, yielding the chirally pure this compound enantiomer.[10][11]

This method provides good overall chemical yield and excellent enantiomeric excess.[10]

The separation and quantification of this compound enantiomers are typically achieved using chiral chromatography techniques.

Protocol: Multi-Dimensional Gas Chromatography (MDGC) [7]

-

Sample Preparation: Extraction of alkaloids from the sample matrix (e.g., tobacco) using a solvent like dichloromethane.

-

Derivatization: The extracted alkaloids are derivatized with trifluoroacetic anhydride to improve their volatility and chromatographic properties.

-

MDGC-MS Analysis: The derivatized sample is injected into a fully automated MDGC system equipped with a megabore pre-column and a cyclodextrin-based analytical column for chiral separation. Mass spectrometry (MS) is used for detection and quantification.[7]

Protocol: Ultra-Performance Liquid Chromatography (UPLC)/MS/MS [12]

-

Sample Preparation: Similar extraction procedures as for GC-MS.

-

Chromatographic Separation: A UPLC system equipped with a chiral stationary phase column (e.g., CHIRALPAK AGP) is used. An isocratic mobile phase, such as 30 mM ammonium formate with 0.3% NH₄OH and methanol (90:10 v/v), is employed for separation.[12]

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of each enantiomer.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0004350) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Enantiomeric analysis of anatabine, nornicotine and this compound in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of this compound enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, this compound, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, this compound, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Anabasine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine hydrochloride, a structural isomer of nicotine, is a naturally occurring alkaloid found in various plant species, most notably in the tree tobacco (Nicotiana glauca). As a potent agonist at nicotinic acetylcholine receptors (nAChRs), it has garnered significant interest for its diverse pharmacological effects, ranging from potential therapeutic applications to toxicological concerns. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, with a focus on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes. This compound's interaction with nAChRs is complex, exhibiting subtype-selectivity and acting as both a full and partial agonist depending on the receptor composition.[2]

Nicotinic Acetylcholine Receptor Subtype Selectivity

This compound demonstrates a distinct binding affinity profile for various nAChR subtypes. It is characterized as a high-affinity partial agonist at neuronal nAChRs. Notably, it displays a greater affinity for the α7 subtype compared to nicotine, while having a lower affinity for the α4β2 subtype.[2]

Signaling Pathways

The activation of nAChRs by this compound initiates a cascade of downstream signaling events. The binding of this compound to the receptor triggers a conformational change, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+. This influx results in the depolarization of the cell membrane and the activation of various intracellular signaling pathways.

Figure 1: Simplified signaling pathway of this compound hydrochloride at nAChRs.

Pharmacodynamics

The interaction of this compound hydrochloride with nAChRs leads to a range of pharmacodynamic effects, including neurotransmitter release and behavioral modifications.

Neurotransmitter Release

This compound has been shown to stimulate the calcium-dependent release of catecholamines from rat adrenomedullary cells in vitro. This effect is a direct consequence of nAChR activation and subsequent cellular depolarization.

Behavioral Effects

In vivo studies in animal models have demonstrated that this compound can influence cognitive functions such as memory and attention. In rats, this compound has been shown to reduce memory impairment caused by the NMDA antagonist dizocilpine (MK-801).[3] However, in a visual signal detection task, it did not attenuate the attentional impairment caused by dizocilpine and at certain doses, even exacerbated it.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and potency of this compound hydrochloride at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound Hydrochloride for nAChR Subtypes

| Receptor Subtype | Species | Ki (μM) |

| α7 | Rat | 0.058 |

| α4β2 | Rat | 0.26 |

| Skeletal Muscle | Fish | 7.2 |

Data sourced from Tocris Bioscience.

Table 2: Efficacy (EC50) of this compound Hydrochloride at nAChR Subtypes

| Receptor Subtype | Cell Line/System | EC50 (μM) |

| Human fetal muscle-type | TE671 cells | 0.7[4] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound hydrochloride for specific nAChR subtypes.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the nAChR subtype of interest in a suitable buffer.

-

Perform a low-speed centrifugation to remove nuclei and cellular debris.

-

Subject the supernatant to high-speed centrifugation to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound hydrochloride.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand, such as nicotine).

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound hydrochloride by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assessment: Radial Arm Maze Task

This protocol describes the use of the radial arm maze to assess the effects of this compound hydrochloride on spatial working and reference memory in rats.[3]

Apparatus: An eight-arm radial maze with a central platform.

Procedure:

-

Habituation and Pre-training:

-

Habituate the rats to the maze by allowing free exploration with food rewards placed in all arms.

-

Gradually introduce the task by baiting only a subset of arms (e.g., four out of eight).

-

-

Training:

-

Train the rats on a win-shift task where all eight arms are baited at the start of a trial. The optimal strategy is to visit each arm only once.

-

Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm, if applicable).

-

Continue training until a stable baseline performance is achieved.

-

-

Drug Testing:

-

Administer this compound hydrochloride or vehicle control at various doses and time points before the maze trial.[3]

-

To induce a memory deficit, a compound like dizocilpine (MK-801) can be administered prior to this compound.[3]

-

Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed.

-

Record the number of working and reference memory errors.

-

-

Data Analysis:

-

Analyze the number of errors and the time taken to complete the task across different treatment groups using appropriate statistical methods (e.g., ANOVA).

-

Pharmacokinetics

The pharmacokinetic profile of this compound is an important consideration for both its therapeutic potential and its use as a biomarker.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited information is available on the complete ADME profile of this compound. It is known to be a minor alkaloid in tobacco, and its presence in urine is used as a biomarker for tobacco use.[5]

Metabolism

In vitro studies using liver homogenates from various species (rat, rabbit, and guinea pig) have shown that this compound is metabolized to N-hydroxythis compound and this compound-1(2)-nitrone.[6]

Toxicology

This compound hydrochloride exhibits significant toxicity, which is a critical factor in evaluating its potential risks.

Acute Toxicity

The intravenous LD50 of this compound in mice has been reported to be between 11 and 16 mg/kg, depending on the enantiomer.[1][7]

Teratogenicity

This compound has been shown to be teratogenic in swine, inducing arthrogrypotic defects and cleft palate when ingested by dams during specific periods of gestation.[8] A study in pregnant rats fed this compound-containing chow did not find it to be a good model for studying the teratogenicity of nAChR agonist plant toxins, as it did not produce the significant malformations observed in livestock.[9]

Conclusion

This compound hydrochloride is a pharmacologically active alkaloid with a complex profile of activity at nicotinic acetylcholine receptors. Its subtype selectivity and functional effects as both a full and partial agonist contribute to its diverse physiological and behavioral effects. While it shows potential for modulating cognitive function, its significant toxicity, particularly its teratogenic effects, necessitates careful consideration in any drug development program. The experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the therapeutic and toxicological properties of this intriguing compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of Tobacco Smoke Constituents, this compound and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of tobacco smoke constituents, this compound and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of this compound enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teratogenicity in swine of the tobacco alkaloid this compound isolated from Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the teratogenicity of this compound in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabasine: A Comprehensive Toxicological Profile and LD50 Analysis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anabasine, a pyridine and piperidine alkaloid found predominantly in the tree tobacco (Nicotiana glauca), exhibits significant toxicological effects primarily through its action as a nicotinic acetylcholine receptor (nAChR) agonist. This technical guide provides an in-depth analysis of the toxicological profile of this compound, with a focus on its median lethal dose (LD50) in various animal models. The document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and visualizes the primary signaling pathway and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the toxic potential of this compound and in designing further preclinical studies.

Introduction

This compound is a structural isomer of nicotine and shares many of its pharmacological and toxicological properties.[1] Its presence in certain plants and as a minor alkaloid in tobacco smoke necessitates a thorough understanding of its potential hazards.[1] This guide synthesizes available data on the acute toxicity of this compound, its mechanism of action, and its broader toxicological effects on various physiological systems.

Acute Toxicity: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following tables summarize the available LD50 values for this compound in different animal models and for various routes of administration.

Table 1: Intravenous LD50 of this compound Enantiomers in Mice

| Animal Model | Enantiomer | LD50 (mg/kg) |

| Mouse | (+)-R-Anabasine rich fraction | 11 ± 1.0[2] |

| Mouse | (-)-S-Anabasine-rich fraction | 16 ± 1.0[2] |

Table 2: Oral LD50 of this compound in Dogs

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Dog | Oral | 50[3][4] |

Experimental Protocols

Determination of Intravenous LD50 in Mice

The determination of the intravenous LD50 of this compound enantiomers in mice, as referenced, involved a bioassay to assess the relative lethalities.[2] While the specific detailed protocol for that particular study is not fully available, a general methodology for such an experiment can be outlined as follows:

Objective: To determine the median lethal dose (LD50) of a substance administered intravenously to mice.

Materials:

-

Test substance (e.g., this compound enantiomers) dissolved in a suitable vehicle (e.g., sterile saline).

-

Healthy, adult mice of a specific strain, age, and weight range.

-

Syringes and needles appropriate for intravenous injection in mice (e.g., 27-30 gauge).

-

Animal cages with proper bedding, food, and water.

-

Observation charts to record clinical signs and mortality.

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period (e.g., at least 5 days) before the experiment.

-

Dose Preparation: A series of graded doses of the test substance are prepared. The concentration is adjusted to allow for the administration of a consistent volume.

-

Group Formation: Animals are randomly assigned to different dose groups, including a control group receiving only the vehicle. Each group typically consists of an equal number of male and female animals.

-

Administration: The test substance is administered intravenously, usually into the tail vein. The volume of injection is kept constant across all groups.

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours, and daily thereafter) for a total of 14 days. Observations include clinical signs of toxicity (e.g., convulsions, tremors, changes in activity) and mortality.

-

Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are then calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

Caption: this compound's agonistic action on nicotinic acetylcholine receptors.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound describe its movement into, through, and out of the body.

-

Absorption: this compound is readily absorbed through the skin and mucous membranes. [3]* Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream.

-

Metabolism: In vitro studies using rat, rabbit, and guinea pig lung microsomal fractions have shown that this compound is metabolized to 1'-N-hydroxythis compound and this compound 1'Δ-nitrone. [3]* Excretion: The excretion of this compound and its metabolites is not fully characterized in the available literature.

Logical Relationship of Toxicokinetic Processes:

Caption: The ADME process of this compound in the body.

System-Specific Toxicity

-

Central Nervous System (CNS): this compound exerts significant effects on the CNS. In high-dose animal studies, it has been observed to cause ataxia (loss of coordination) and convulsions. [3][4]As a nicotinic acetylcholine receptor agonist, it can modulate the release of various neurotransmitters. [5]

-

Cardiovascular System: Due to its similarity to nicotine, this compound is expected to have effects on the cardiovascular system, such as an increase in heart rate and blood pressure, mediated by the stimulation of sympathetic ganglia and the release of catecholamines. However, specific studies detailing the cardiovascular toxicity of this compound are limited in the reviewed literature.

-

Respiratory System: The ultimate cause of death in acute this compound poisoning is respiratory paralysis, resulting from the depolarizing block of neuromuscular transmission to the respiratory muscles. [1]

Reproductive and Developmental Toxicity

This compound has been shown to be a teratogen in swine. Ingestion by pregnant sows during specific gestational periods can lead to congenital defects in piglets, including arthrogryposis (joint contractures) and cleft palate.

Conclusion

This compound is a potent nicotinic acetylcholine receptor agonist with significant acute toxicity. The available LD50 data, although limited, indicate a high degree of toxicity, particularly via the intravenous route. Its toxicological profile is characterized by pronounced effects on the central nervous and neuromuscular systems, leading to convulsions and respiratory paralysis at lethal doses. Furthermore, its teratogenic potential has been established in swine. A significant gap in the literature exists regarding comprehensive LD50 values across different species and routes of administration, as well as detailed in vivo studies on its effects on various organ systems. Further research is warranted to fully characterize the toxicological profile of this compound to better assess its risk to human and animal health and to inform the development of potential therapeutic agents that may interact with nicotinic acetylcholine receptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of this compound enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Effects of Tobacco Smoke Constituents, this compound and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

Anabasine as a Naturally Occurring Insecticide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine is a pyridine alkaloid found in various plant species, most notably in tree tobacco (Nicotiana glauca) and the Central Asian shrub Anabasis aphylla.[1][2] As a structural isomer of nicotine, it shares similar insecticidal properties, acting as a potent neurotoxin to a range of invertebrate pests.[2][3] Historically used as a botanical insecticide, particularly in the former Soviet Union, this compound continues to be of interest to researchers for its potential in developing new bio-based pest management solutions and as a pharmacological tool for studying nicotinic acetylcholine receptors.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, toxicity, biosynthesis, and the experimental protocols relevant to its study.

Mechanism of Action

This compound's primary insecticidal activity stems from its role as an agonist of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][6][7] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[8][9] The binding of this compound to these receptors mimics the action of the endogenous neurotransmitter acetylcholine (ACh), but with persistent activation.[6]

This prolonged agonism leads to the following downstream effects:

-

Persistent Depolarization: this compound binding opens the nAChR ion channel, causing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[10][11] This leads to a sustained depolarization of the postsynaptic membrane.[10][12]

-

Hyperexcitation: The constant depolarization results in uncontrolled nerve impulses, leading to hyperexcitation of the insect's nervous system.[5]

-

Depolarizing Block: At high concentrations, the persistent depolarization can lead to a depolarizing block of nerve transmission, where the neuron becomes unable to repolarize and fire further action potentials.[2]

-

Paralysis and Death: The continuous nerve stimulation and subsequent blockage result in tremors, convulsions, paralysis, and ultimately, the death of the insect.[5]

Some evidence also suggests that this compound may act as an acetylcholinesterase (AChE) inhibitor, although this is considered a secondary mechanism compared to its potent nAChR activity.[9][13] Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse, further contributing to the overstimulation of nAChRs.

Signaling Pathway of this compound at the Insect Synapse

Toxicity of this compound to Insects

This compound has demonstrated toxicity against a variety of insect pests. The following table summarizes available quantitative data on its insecticidal activity. It is important to note that the methodologies for determining toxicity can vary between studies, which may affect direct comparisons of the reported values.

| Target Pest | Order | Life Stage | Assay Type | Toxicity Metric | Value | Reference(s) |

| Aphids (various species) | Hemiptera | - | - | - | Effective control | [9][13] |

| Whiteflies (various species) | Hemiptera | - | - | - | Effective control | [9][13] |

| Cabbage White Butterfly (Pieris rapae) | Lepidoptera | Larva | Topical Application | EC₅₀ | 0.572 mg/larva | [4][5][14] |

| Plant Bugs (e.g., Anasa tristis) | Hemiptera | - | Spray | - | Toxic | [11] |

EC₅₀ (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.

Biosynthesis of this compound

The biosynthesis of this compound in plants primarily occurs in the roots, with the alkaloid then being translocated to the shoots and leaves. The pathway utilizes the amino acid lysine as a precursor for the piperidine ring, while the pyridine ring is derived from nicotinic acid (Vitamin B3).

The key steps in the biosynthesis of the piperidine ring of this compound are:

-

Decarboxylation of Lysine: The enzyme lysine decarboxylase (LDC) catalyzes the removal of a carboxyl group from L-lysine to form cadaverine.[6][10]

-

Oxidative Deamination: Cadaverine is then oxidatively deaminated by a diamine oxidase to produce 5-aminopentanal.[15]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the intermediate Δ¹-piperideine.[15]

-

Condensation: Finally, Δ¹-piperideine condenses with nicotinic acid to form this compound. The precise enzymatic mechanism of this final step is still under investigation, but a berberine bridge enzyme-like (BBL) protein is thought to be involved.

Studies have shown that the expression of lysine/ornithine decarboxylase and the supply of lysine are significant factors in the efficient production of this compound.[6][10] Genetically engineering tobacco hairy roots to express a lysine/ornithine decarboxylase gene from Lupinus angustifolius resulted in a 13.5-fold increase in this compound levels when fed with labeled L-lysine.[6][10]

This compound Biosynthesis Pathway

Experimental Protocols

Extraction of this compound from Nicotiana glauca

This protocol is adapted from methodologies described for the extraction of alkaloids from plant material.[8][16]

Materials:

-

Dried and powdered leaves of Nicotiana glauca

-

0.5% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

0.5 M Sulfuric acid (H₂SO₄)

-

Ammonia solution (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 10 g of dried, powdered N. glauca leaves in 200 mL of 0.5% NaOH solution and shake for 4 hours at room temperature.

-

Filter the mixture and reduce the volume of the filtrate to approximately 70 mL using a rotary evaporator at 35°C.

-

Transfer the concentrated filtrate to a separatory funnel and extract three times with 50 mL portions of chloroform.

-

Combine the chloroform extracts and extract them three times with 50 mL portions of 0.5 M H₂SO₄.

-

Combine the acidic aqueous extracts and adjust the pH to 7 with ammonia solution.

-

Extract the neutralized aqueous solution three times with 50 mL portions of chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the chloroform under vacuum to yield the crude this compound extract.

Quantification of this compound using LC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological matrices, based on published methods.[1][2][13]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[1][13]

-

Reversed-phase C18 column (e.g., Phenomenex Gemini-NX, C18, 110A, 5 µm, 4.6 mm x 150 mm).[1][2]

Reagents:

-

Mobile Phase A: 6.5 mM ammonium acetate in HPLC-grade water, pH adjusted to 10.5 with ammonium hydroxide.[1][2]

-

This compound analytical standard

-

Deuterated this compound internal standard (e.g., this compound-d4)

Sample Preparation (for urine samples):

-

To 100 µL of urine, add 50 µL of the internal standard solution.[1]

-

For total this compound quantification (including glucuronidated forms), enzymatic hydrolysis with β-glucuronidase can be performed.[1][2]

-

Precipitate proteins and other interfering matrix components by adding acetone, followed by centrifugation.[1][2]

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.

LC-MS/MS Parameters:

-

Injection Volume: 10 µL[1]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 40°C[1]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For this compound (C₁₀H₁₄N₂), the protonated molecule [M+H]⁺ has an m/z of 163.1. Common product ions for fragmentation would be monitored.

Experimental Workflow for this compound Analysis

Conclusion

This compound remains a compelling subject for research in the fields of insecticide development and neuropharmacology. Its potent activity against a range of insect pests, coupled with its natural origin, makes it a valuable lead compound for the development of novel bio-insecticides. Furthermore, its specific interaction with nicotinic acetylcholine receptors provides a powerful tool for probing the structure and function of these important ion channels. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating alkaloid and its potential applications. As with any biologically active compound, further studies are needed to fully characterize its efficacy, environmental fate, and safety profile for non-target organisms.

References

- 1. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Identification of cholinergic synaptic transmission in the insect nervous system. | Semantic Scholar [semanticscholar.org]

- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of cholinergic synaptic transmission in the insect nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [sitem.herts.ac.uk]

- 10. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Mechanisms of spreading depolarization in vertebrate and insect central nervous systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Anabasine in Traditional Medicine: A Technical Review of its Historical Ethnobotanical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine, a pyridine and piperidine alkaloid structurally similar to nicotine, is predominantly found in plants of the Nicotiana genus, notably Nicotiana glauca (tree tobacco) and Nicotiana rustica (Aztec tobacco). Historically, these plants have been integral to the traditional medicine systems of indigenous cultures, particularly in the Americas. This technical guide provides an in-depth analysis of the historical ethnobotanical uses of this compound-containing plants, focusing on their preparation and application in traditional healing practices. It further explores the pharmacological basis of this compound's effects through its action as a nicotinic acetylcholine receptor (nAChR) agonist. This document synthesizes available quantitative data on this compound concentrations, outlines plausible experimental protocols for traditional preparations based on historical accounts, and visualizes the key signaling pathways and experimental workflows.

Introduction

Alkaloid-containing plants have been a cornerstone of traditional medicine for millennia[1]. Among these, species of the Nicotiana genus have been utilized for both ceremonial and therapeutic purposes[2]. While nicotine is the most well-known alkaloid in commercial tobacco (Nicotiana tabacum), other species contain significant quantities of this compound, a potent cholinergic agent. This guide focuses on the historical and traditional medicinal uses of this compound, distinguishing it from the recreational use of tobacco.

Nicotiana glauca, or tree tobacco, and Nicotiana rustica, also known as Aztec tobacco, have been documented in various ethnobotanical studies for their application in treating a range of ailments. Traditional preparations primarily involved the use of leaves to create poultices, infusions, and decoctions for external and, cautiously, internal use.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of Nicotiana glauca and Nicotiana rustica are geographically widespread, with a rich history among Native American and South American indigenous communities.

Nicotiana glauca (Tree Tobacco)

-

External Applications: The primary traditional use of N. glauca was topical. The Cahuilla people of southern California used heated leaves as a poultice to treat swellings, bruises, cuts, wounds, boils, and sores[3]. This application suggests anti-inflammatory and analgesic properties. Warm leaves were also applied to the head to relieve headaches and to the throat for soreness[3].

-

Pain Relief: Topical preparations were utilized to alleviate pain from contusions and sprains[4]. The analgesic effects are attributed to the alkaloid content, including this compound, which can inhibit pain signal transmission[4].

Nicotiana rustica (Aztec Tobacco)

-

Ceremonial and Medicinal Use: N. rustica is known for its high concentration of alkaloids and has been used for centuries by American Indian nations for medicinal and spiritual purposes[5]. It is considered a sacred plant, with its smoke believed to carry prayers[6].

-

Diverse Preparations: In South America, N. rustica (known as "mapacho") is prepared in various ways for entheogenic and medicinal purposes. These include infusions for insufflation ("singado"), juices for drinking, and pastes for dental application[7][8]. The leaves are also used to create a powdered snuff called "rapé"[7].

-

Wound Healing and Other Ailments: Historically, the leaves of N. rustica have been used to heal wounds, treat infections, and alleviate headaches and sunburns[5].

Quantitative Data on this compound Content

Quantitative analysis of this compound in historical traditional preparations is not available in the literature. However, modern analytical techniques have determined the concentration of this compound in the raw plant material of Nicotiana glauca. This data provides a baseline for understanding the potential dosage in traditional remedies.

| Plant Species | Plant Part | This compound Concentration | Analytical Method | Reference |

| Nicotiana glauca | Leaves (dry) | 1 mg/g | UPLC-MS and GC-MS | [9] |

| Nicotiana glauca | Leaves | 0.143% | Not specified | |

| Nicotiana glauca | Leaves | 0.258% ± 0.0042% | High Performance Liquid Chromatography | |

| Nicotiana tabacum | Leaves (fresh) | 0.5% of total alkaloids | Not specified | [10] |

Note: The concentration of this compound in a traditional preparation would depend on various factors, including the quantity of plant material used, the preparation method (e.g., infusion, decoction), the solvent (e.g., water, oil), temperature, and extraction time.

Experimental Protocols for Traditional Preparations

Detailed historical recipes with precise measurements are scarce. The following protocols are representative workflows based on qualitative ethnobotanical descriptions.

Preparation of a Nicotiana glauca Poultice

This protocol outlines a plausible method for preparing a traditional poultice for external application to treat wounds, bruises, and swelling.

Preparation of a Nicotiana rustica Infusion

This protocol describes a potential method for creating an aqueous infusion of Nicotiana rustica, which was reportedly used in some South American traditions. Caution: Internal use of such preparations is dangerous due to high toxicity.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs)[2]. It acts as an agonist, meaning it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. This compound shows a greater affinity for the α7 subtype of nAChRs compared to the α4β2 subtype[4][11].

This compound Action on Neuronal α7 nAChRs

The activation of α7 nAChRs by this compound in neurons initiates a cascade of intracellular events, primarily driven by an influx of calcium ions.

The influx of calcium through the activated α7 nAChR channel can lead to the activation of various downstream signaling pathways, including:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): Involved in synaptic plasticity, learning, and memory.

-

Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): This pathway is implicated in anti-inflammatory and anti-apoptotic effects[12].

-

Phosphatidylinositol 3-kinase (PI3K)/Akt: A crucial pathway for cell survival and proliferation.

The activation of these pathways ultimately leads to diverse cellular responses, which may underlie the traditional medicinal uses of this compound-containing plants for conditions like pain, inflammation, and wound healing.

Conclusion

The historical use of this compound-containing plants in traditional medicine highlights a rich ethnobotanical knowledge of their therapeutic properties. While modern science has elucidated the pharmacological mechanism of this compound as a potent nAChR agonist, there remains a significant gap in our understanding of the precise composition and dosage of traditional preparations. The information presented in this guide, including the plausible experimental protocols and signaling pathway diagrams, provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Further research, potentially involving the chemical analysis of reconstructed traditional remedies, could provide valuable insights into the historical application of this potent alkaloid and inform the development of novel therapeutics. The high toxicity of this compound, however, necessitates a cautious approach to any investigation of its medicinal properties.

References

- 1. Medicinal uses of tobacco in history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoconstituents screening and antimicrobial activity of the invasive species Nicotiana glauca collected from Al-Baha region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotiana rustica - Wikipedia [en.wikipedia.org]

- 8. Indigenous-Amazonian Traditional Medicine’s Usage of the Tobacco Plant: A Transdisciplinary Ethnopsychological Mixed-Methods Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Tobacco Smoke Constituents, this compound and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anabasine Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found in various plant species, most notably in the tree tobacco (Nicotiana glauca).[1] While its primary industrial use has been as an insecticide, its presence in tobacco products and its pharmacological activity as a nicotinic acetylcholine receptor agonist make it a compound of interest for toxicological and pharmaceutical research.[1][2] Understanding the degradation of this compound, both through microbial and metabolic pathways, is crucial for environmental remediation, assessing its toxicological profile, and for the development of potential therapeutics. This technical guide provides a comprehensive overview of the known degradation products and pathways of this compound, complete with available quantitative data, detailed experimental methodologies, and visual representations of the core processes.

Microbial Degradation of this compound

The biodegradation of pyridine alkaloids, including this compound, is a key process in their environmental fate. Several bacterial genera have been identified as capable of utilizing these compounds as a source of carbon and nitrogen. While research on this compound degradation is less extensive than that of nicotine, studies have highlighted the role of Arthrobacter, Pseudomonas, and Rhodococcus species.

Key Microbial Players and Pathways

-